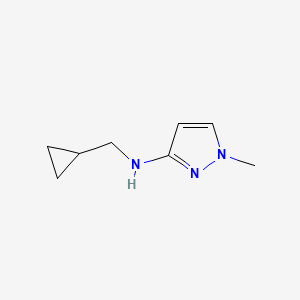

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C8H13N3/c1-11-5-4-8(10-11)9-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,9,10) |

InChI Key |

ZQQIMZBIQACNCN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine typically follows a multi-step process:

- Construction of the pyrazole core

- Introduction of the cyclopropylmethyl group at the nitrogen

- Methylation at the 1-position

- Functional group manipulations (e.g., nitro reduction to amine)

The following sections detail each stage, referencing relevant literature and experimental data.

Key Synthetic Routes

3.1. Synthesis of 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole (Intermediate)

A common precursor is 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole. The synthesis involves the Mitsunobu reaction, which enables N-alkylation of 3-nitro-1H-pyrazole with cyclopropylmethanol:

- Reactants: 3-nitro-1H-pyrazole, cyclopropylmethanol, triphenylphosphine, diisopropyl azodicarboxylate (DIAD)

- Solvent: Tetrahydrofuran (THF)

- Conditions: Stir at room temperature for 30 minutes

- Workup: Dilution with ethyl acetate, aqueous washes (water, HCl, brine), drying, filtration, and concentration

- Purification: Flash chromatography

Yield: 58% for the intermediate.

Table 1. Synthesis of 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole

| Step | Reactants (mmol) | Solvent (mL) | Reagents (mmol) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-nitro-1H-pyrazole (2.26) | THF (11) | Cyclopropylmethanol (2.26), Triphenylphosphine (2.26), DIAD (3.39) | 30 | 58 |

3.2. Reduction of Nitro Group to Amine

The nitro group of the intermediate is reduced to yield the corresponding amine:

- Reactants: 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole

- Reagents: Hydrazine hydrate, Raney nickel

- Solvent: Methanol, ethyl acetate

- Conditions: Add Raney nickel slurry and hydrazine to a solution of the nitro compound, stir for 30 minutes at room temperature (effervescence observed)

- Workup: Filtration through celite, concentration, extraction with ethyl acetate, aqueous washes, drying, and concentration

Yield: 95% for the amine.

Table 2. Reduction of Nitro to Amine

| Step | Reactants (mmol) | Solvent (mL) | Reagents | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 2 | 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole (1.30) | MeOH (6), EtOAc (6) | Raney Ni (1.5 mL, 50% slurry), Hydrazine (0.25) | 30 | 95 |

3.3. Methylation at the 1-Position

For the target compound, methylation at the 1-position of the pyrazole ring is required. This is commonly achieved via N-methylation using methyl iodide or dimethyl sulfate under basic conditions. While specific data for this exact compound is sparse, the general procedure is as follows:

- Reactants: 1-(cyclopropylmethyl)-1H-pyrazol-3-amine

- Reagents: Methyl iodide (or dimethyl sulfate), base (e.g., potassium carbonate)

- Solvent: Acetone or DMF

- Conditions: Stir at room temperature or mild heating

- Workup: Aqueous extraction, drying, and purification

Table 3. General N-Methylation Conditions

| Step | Reactants (mmol) | Solvent (mL) | Reagents (mmol) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 3 | 1-(cyclopropylmethyl)-1H-pyrazol-3-amine | Acetone (10) | Methyl iodide (1.2), K2CO3 (1.5) | 25–50 | 2–4 | 70–90 |

Table 4. Summary of the Multi-Step Synthesis

| Step | Intermediate/Product | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole | Mitsunobu: THF, DIAD, PPh3 | 58 |

| 2 | 1-(Cyclopropylmethyl)-1H-pyrazol-3-amine | Hydrazine, Raney Ni, MeOH/EtOAc | 95 |

| 3 | This compound | Methyl iodide, K2CO3, acetone | 70–90 |

Analytical and Research Notes

- The use of the Mitsunobu reaction for N-alkylation is efficient for introducing the cyclopropylmethyl group onto the pyrazole nitrogen.

- Nitro group reduction with hydrazine and Raney nickel is rapid, high-yielding, and avoids over-reduction or ring hydrogenation.

- N-methylation is a standard transformation but requires careful control to avoid quaternization or side reactions.

- Purification by flash chromatography is recommended after each step to ensure high purity for subsequent transformations.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group or the methyl group can be replaced by other substituents

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often carried out in ether or THF (tetrahydrofuran).

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be performed in polar aprotic solvents like DMF or DMSO (dimethyl sulfoxide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-one, while reduction could produce this compound derivatives with altered substituents .

Scientific Research Applications

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole derivatives class. It features a pyrazole ring with cyclopropylmethyl and methyl groups at the 1 and 3 positions, respectively. Its unique structural properties contribute to its potential use in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry this compound serves as a potential lead compound for drug development due to its biological activity. Research indicates that it exhibits significant biological activity and has been studied for its potential as an enzyme inhibitor, impacting various biochemical pathways. The compound may interact with specific molecular targets, modulating their activity and influencing physiological processes, making it a candidate for further investigation in pharmacological research.

- Enzyme Inhibition Studies suggest that this compound may modulate enzyme activity by binding to active sites, potentially leading to various biological effects. This makes it a valuable candidate for pharmacological investigations.

Material Science this compound also has applications in materials science due to its unique structural properties.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine | Pyrazole ring with cyclopropylmethyl and methyl groups | Different substitution pattern at the 4-position affects reactivity |

| N-(cyclopropylmethyl)-N-(1-methyl-1H-pyrazol-4-yl)methylpiperidin-4-amine | Contains a piperidine ring along with pyrazole | Increased complexity due to additional piperidine structure |

| 3-(Cyclopropylmethyl)-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine | Features both cyclopropylmethyl and isopropyl groups | Exhibits different pharmacological properties due to the additional isopropyl group |

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine and its analogues is presented in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The cyclopropylmethyl group in the target compound introduces steric rigidity and moderate lipophilicity, distinguishing it from simpler methyl-substituted analogues (e.g., 1-Methyl-1H-pyrazol-3-amine) .

- N,1-Dimethyl-1H-pyrazol-3-amine hydrochloride exhibits enhanced aqueous solubility due to its ionic form, whereas the pentyl-substituted analogue (C₉H₁₈ClN₃) is markedly hydrophobic .

Spectroscopic and Analytical Data

- Target Compound : ESIMS data for a related compound (N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) shows an m/z of 230 ([M+2H]⁺), but the exact target’s ESIMS would correlate with its molecular weight (151.21) .

- N,1,3-Trimethyl-1H-pyrazol-5-amine : IR spectra show NH stretching at 3,228 cm⁻¹, while ¹H-NMR (CDCl₃) displays resonances for methyl groups at δ 2.18 and 2.80 ppm .

- 1-Methyl-1H-pyrazol-3-amine : ¹H-NMR (DMSO-d₆) features a pyrazole proton at δ 5.95 ppm and a broad NH signal at δ 9.84 ppm .

Biological Activity

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The cyclopropylmethyl group enhances its reactivity and biological properties. The molecular formula is CHN, indicating a relatively simple structure that allows for various modifications to enhance its pharmacological profile.

The compound's mechanism of action involves interactions with specific biological targets, such as enzymes or receptors. These interactions can modulate key biochemical pathways, leading to various pharmacological effects. For instance, it has been implicated in the inhibition of lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Inhibition of LDH can lead to reduced lactate production and consequently hinder tumor growth in certain cancer cell lines, such as MiaPaCa-2 (human pancreatic cancer) and A673 (human Ewing's sarcoma) .

Anticancer Properties

This compound has shown promise in preclinical studies as an anticancer agent:

- In vitro Studies : The compound demonstrated sub-micromolar inhibition of LDH in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors with high glycolytic rates. For example, studies indicated that compounds similar to this compound could inhibit tumor growth significantly in xenograft models .

- In vivo Studies : In animal models, compounds structurally related to this pyrazole derivative have shown notable tumor growth inhibition. For instance, one study reported a 90.6% tumor growth inhibition rate in A375 melanoma models when treated with similar pyrazole derivatives .

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives have been explored for their roles in other therapeutic areas:

- Anti-inflammatory Effects : Some pyrazole derivatives have exhibited anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes.

- Antimicrobial Activity : Certain compounds within this class have shown activity against various bacterial strains, indicating a broader spectrum of biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how structural modifications can enhance or diminish biological activity:

These findings underscore the importance of specific structural features in determining the compound's efficacy and safety.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Cell Line Studies : Research involving MiaPaCa-2 and A673 cell lines showed that this compound could effectively reduce lactate production and promote apoptosis in cancer cells .

- Xenograft Models : In vivo studies demonstrated significant tumor regression when treated with compounds from the same chemical family, reinforcing the potential application of this compound in cancer therapy .

Q & A

Q. What are the common synthetic routes for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine, and how can reaction yields be optimized?

The compound is typically synthesized via copper-catalyzed coupling reactions. For example, a method involves reacting a pyrazole derivative (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) with cyclopropanamine in dimethyl sulfoxide (DMSO), using cesium carbonate as a base and copper(I) bromide as a catalyst at 35°C for 48 hours. However, yields are often low (~17.9%), necessitating optimization strategies such as:

- Catalyst screening : Testing alternative copper sources (e.g., CuI vs. CuBr) .

- Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reaction rates but may require dilution to mitigate side reactions.

- Temperature control : Lower temperatures (e.g., 25–40°C) balance reactivity and decomposition . Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane gradient) is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and cyclopropane integration. For example, δ 8.87 ppm (d, J = 2.5 Hz) in ¹H NMR corresponds to pyridine protons, while cyclopropylmethyl groups show distinct splitting patterns .

- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺) .

- IR spectroscopy : Amine N–H stretches appear near 3298 cm⁻¹ .

Q. How can intermediates be purified during synthesis?

- Acid-base extraction : Use HCl to protonate the amine, followed by dichloromethane (DCM) extraction to remove non-polar impurities .

- Chromatography : Reverse-phase silica gel with gradients (e.g., 0–100% ethyl acetate/hexane) resolves polar byproducts .

Advanced Research Questions

Q. How can low-yield reactions be systematically improved using mechanistic insights?

Low yields (e.g., 17.9% in ) may arise from:

- Side reactions : Cyclopropane ring-opening under basic conditions. Mitigate by reducing reaction time or using milder bases .

- Catalyst deactivation : Copper(I) bromide may aggregate; additives like 1,10-phenanthroline stabilize the catalyst .

- Computational modeling : Density functional theory (DFT) can predict transition states to identify rate-limiting steps .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

Discrepancies in hydrogen-bonding patterns or unit-cell parameters can be addressed via:

- Software validation : Cross-check refinement results using SHELXL (for small molecules) and WinGX (for graphical analysis) .

- Graph-set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to identify packing anomalies .

Q. How do substituents on the pyrazole core influence biological activity?

- Structure-activity relationships (SAR) : The cyclopropylmethyl group enhances metabolic stability compared to bulkier substituents (e.g., 1,2-dimethylpropyl), as shown in analogs .

- Electron-withdrawing groups : Trifluoromethyl groups (e.g., in ) increase lipophilicity and target binding affinity .

Q. What computational methods predict intermolecular interactions in crystal lattices?

- DFT calculations : Optimize molecular geometry and electrostatic potential surfaces to model π-π stacking or hydrogen bonds .

- Hirshfeld surface analysis : Visualize close contacts (e.g., C–H⋯N interactions) using software like CrystalExplorer .

Methodological Challenges and Solutions

Q. How can reaction scalability be achieved without compromising purity?

- Flow chemistry : Continuous processing minimizes thermal degradation in exothermic steps (e.g., cyclopropane formation) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .

Q. What are the best practices for handling air-sensitive intermediates?

- Schlenk techniques : Maintain inert atmospheres during amine coupling steps .

- Stabilization : Add radical inhibitors (e.g., BHT) to prevent oxidation of cyclopropane rings .

Q. How do solvent polarity and pH affect the stability of the final compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.